1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine
Description
1-[5-(2,4-Dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a bifunctional amine derivative featuring a furan-2-ylmethylamine core substituted with a 5-(2,4-dichlorophenyl)furan-2-yl moiety. This compound is characterized by its dual furan rings and electron-withdrawing 2,4-dichlorophenyl group, which influence its electronic properties and biological interactions. The hydrochloride salt of this compound (CAS: 18240-50-1) has been cataloged with a molecular formula of C₁₁H₁₀Cl₂N₂O·HCl and a molecular weight of 297.6 g/mol . Its synthesis typically involves reductive amination or Schiff base formation, as seen in analogous methanimine derivatives .
Properties
Molecular Formula |
C16H13Cl2NO2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C16H13Cl2NO2/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2 |
InChI Key |
DNMJGVWTXCMAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the amine group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Heterocyclic Moieties
Methanimine Derivatives (Schiff Bases)
1-(Furan-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fc)
- Structure : Contains a furan-linked methanimine (C=N) group and a 4-methoxyphenyl-substituted oxadiazole ring.
- Properties : Exhibits a molecular ion peak at m/z 269 (M+1)+ and IR absorption at 1617 cm⁻¹ (C=N stretch). The methoxy group enhances electron density, improving receptor binding in enzymatic assays .
- Comparison : Unlike the target compound’s amine (-NH-) linkage, Fc’s Schiff base structure may reduce metabolic stability but enhance π-π stacking interactions in docking studies.
(Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine (SA03) Structure: Features a thiadiazole ring instead of oxadiazole, with a 2,4-dichlorophenyl substituent. Activity: Demonstrated strong α-amylase inhibition (IC₅₀ = 1.2 µM) due to hydrogen bonding from the thiadiazole’s nitrogen atoms and hydrophobic interactions from the dichlorophenyl group .
Antimalarial Analogues
1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine (MMV019918) Structure: Shares the furan-phenyl-methanamine scaffold but substitutes the 2,4-dichlorophenyl group with 4-bromo-2-chlorophenyl and adds a piperidine ring. Activity: Exhibits potent antimalarial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), attributed to the bromine atom’s electron-withdrawing effect and piperidine’s basicity enhancing membrane permeability .
Heterocyclic Variants
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine
- Structure : Replaces one furan ring with a thiophene (sulfur-containing) group.
- Properties : Molecular weight 207.29 g/mol ; the thiophene’s sulfur atom increases lipophilicity (logP = 2.1) compared to the target compound’s logP of 3.5 .
- Comparison : Thiophene’s aromaticity and sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets but reduce aqueous solubility.
Substituent Effects on Bioactivity
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br) enhance receptor binding in enzyme inhibition assays by increasing electrophilicity .
- Heterocyclic cores (oxadiazole, thiadiazole) improve hydrogen-bonding capacity compared to simple furan-amine structures .
- Lipophilicity : Thiophene and piperidine substitutions alter logP values, impacting membrane permeability and bioavailability .
Biological Activity
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13Cl2N3O
- Molecular Weight : 354.25 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were noted to induce apoptosis in a dose-dependent manner, suggesting a potential mechanism for their antitumor effects .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | MEL-8 | 2.41 | Apoptosis induction |
| Compound C | U-937 | 1.20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar furan derivatives have demonstrated activity against ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics such as ciprofloxacin, indicating potential for further development in antimicrobial therapies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : Many derivatives have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain compounds can halt the proliferation of cancer cells by interfering with their cell cycle progression.
- Antimicrobial Action : The furan moiety is known to enhance the interaction with microbial enzymes, leading to effective inhibition of bacterial growth.
Case Studies
A notable case study involved the evaluation of a derivative compound in a preclinical model of breast cancer. The study reported a significant reduction in tumor size following treatment with the compound, alongside minimal side effects compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
